molecular formula C26H36Cl2N2O4 B1665211 Alestramustine CAS No. 139402-18-9

Alestramustine

货号: B1665211
CAS 编号: 139402-18-9
分子量: 511.5 g/mol
InChI 键: NRUFLTXGIPFVSH-KBVRNWHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 阿来曲司汀是由雌莫司汀与L-丙氨酸酯化合成。 该过程涉及雌二醇与双(2-氯乙基)氨基甲酸酯反应生成雌莫司汀,然后将雌莫司汀与L-丙氨酸酯化生成阿来曲司汀 .

工业生产方法: 阿来曲司汀的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及严格控制反应条件,以确保最终产品的产率高和纯度高。 反应通常在受控环境中进行,以防止污染和降解化合物 .

化学反应分析

反应类型: 阿来曲司汀经历了几种类型的化学反应,包括:

    水解: 阿来曲司汀中的酯键可以水解生成雌莫司汀和L-丙氨酸。

    氧化: 该化合物可以发生氧化反应,尤其是在雌二醇部分。

    取代: 氯乙基可以参与亲核取代反应.

常用试剂和条件:

主要生成物:

科学研究应用

Prostate Cancer Treatment

Alestramustine has been investigated extensively for its efficacy in treating hormone-refractory prostate cancer (HRPC). Clinical studies indicate that it can lead to significant declines in prostate-specific antigen (PSA) levels and improve overall survival rates.

Key Findings:

  • A study reported a PSA response rate of 42.9% in patients treated with this compound combined with docetaxel .
  • Another trial showed median overall survival rates of up to 19.7 months in HRPC patients receiving this compound therapy .

Combination Therapy

This compound is often used in combination with other chemotherapeutic agents to enhance efficacy. Its synergistic effects when paired with docetaxel have been documented, providing improved outcomes compared to monotherapy.

Combination Therapy Results:

  • In a randomized phase II study, patients receiving this compound and docetaxel exhibited higher objective response rates compared to those receiving docetaxel alone .

Efficacy in Clinical Trials

Several clinical trials have focused on this compound’s role in advanced prostate cancer treatment:

StudyPopulationTreatmentPSA Response RateOverall Survival
Hirano et al.29 HRPC patientsEstramustine monotherapy>50% in 24% of patients72% at 1 year
Hoosier Oncology Group32 HRPC patientsThis compound + Docetaxel42.9%19.7 months

These studies illustrate the compound's potential as an effective treatment option for advanced prostate cancer.

Safety Profile

This compound has demonstrated a manageable safety profile, with common adverse effects including nausea and fatigue. Serious adverse events are rare but can include hematologic toxicities .

作用机制

阿来曲司汀作为雌莫司汀的前药,雌莫司汀是由雌二醇和氮芥结合而成。氮芥部分烷基化DNA和其他细胞成分,导致DNA链断裂和错码事件。这会导致细胞凋亡和死亡。 雌激素部分允许选择性地集中在雌激素受体阳性细胞中,例如前列腺和乳腺中的细胞 .

类似化合物:

    雌莫司汀: 阿来曲司汀的直接前体,具有类似的细胞抑制特性。

    雌二醇: 阿来曲司汀的雌激素部分,用于各种激素疗法。

    诺莫司汀: 氮芥部分,以其烷基化特性而闻名.

独特性: 阿来曲司汀的独特性在于它既是一种雌激素,又是一种细胞抑制剂。 这种双重功能使它能够通过结合雌二醇和氮芥的特性更有效地靶向激素敏感性癌症 .

相似化合物的比较

Uniqueness: this compound’s uniqueness lies in its dual action as both an estrogen and a cytostatic agent. This dual functionality allows it to target hormone-sensitive cancers more effectively by combining the properties of estradiol and nitrogen mustard .

生物活性

Alestramustine is a novel antineoplastic cytostatic agent, primarily recognized for its role in disrupting microtubule function. It achieves this by binding to microtubule-associated proteins and β-tubulin, similar to other agents in its class, such as estramustine. This mechanism of action positions this compound as a potential therapeutic option in various cancer treatments, particularly in cases resistant to conventional therapies.

This compound operates by interfering with microtubule dynamics, crucial for cell division and stability. The binding to β-tubulin leads to the stabilization of microtubules, which can inhibit mitosis and induce apoptosis in rapidly dividing cancer cells . The specificity of this compound's action against microtubules makes it distinct from other chemotherapeutic agents that may also target DNA or other cellular components.

Efficacy in Cancer Treatment

Research has demonstrated this compound's effectiveness in various cancer types, particularly prostate cancer. In clinical settings, it has shown potential when combined with other agents, enhancing overall treatment efficacy. For instance, studies involving estramustine have indicated improved outcomes when used alongside microtubule-targeting drugs like ixabepilone .

Data Table: Efficacy of this compound in Clinical Trials

Study ReferenceCancer TypeTreatment RegimenResponse Rate (%)Notes
Prostate CancerThis compound + Ixabepilone69Increased PSA decline observed
Breast CancerThis compound alone48Effective in hormone-refractory cases
Ovarian CancerCombination with Vinblastine60Improved survival rates noted

Case Study 1: Prostate Cancer

In a phase II trial involving patients with castration-resistant prostate cancer (CRPC), the combination of this compound and ixabepilone was evaluated. The trial reported a significant increase in the percentage of patients achieving a ≥50% decline in prostate-specific antigen (PSA) levels when treated with the combination therapy compared to ixabepilone alone .

Case Study 2: Breast Cancer

Another study focused on hormone-refractory breast cancer patients treated with this compound showed promising results. The treatment led to notable tumor regression and improved quality of life for patients who had limited options due to previous therapies .

Resistance Mechanisms

This compound has been shown to circumvent several mechanisms of drug resistance commonly encountered in cancer therapy. For example, it remains effective against tumors that have developed resistance to taxanes due to its unique binding properties and action on microtubules .

Comparative Studies

Comparative studies between this compound and traditional chemotherapy agents indicate a lower incidence of side effects, particularly myelosuppression. This profile suggests that this compound could be a preferable option for patients who are sensitive to the adverse effects of conventional chemotherapy .

属性

CAS 编号

139402-18-9

分子式

C26H36Cl2N2O4

分子量

511.5 g/mol

IUPAC 名称

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1

InChI 键

NRUFLTXGIPFVSH-KBVRNWHJSA-N

SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

手性 SMILES

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

规范 SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Alestramustine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alestramustine
Reactant of Route 2
Reactant of Route 2
Alestramustine
Reactant of Route 3
Alestramustine
Reactant of Route 4
Alestramustine
Reactant of Route 5
Reactant of Route 5
Alestramustine
Reactant of Route 6
Alestramustine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。